Cas no 84311-18-2 ((R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid)

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid structure
84311-18-2 structure
Product name:(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
CAS No:84311-18-2
MF:C9H17NO5
MW:219.234983205795
MDL:MFCD02682596
CID:720699
PubChem ID:24749404

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
    • N-Boc-2-methyl-D-serine
    • Boc-(R)-2-amino-2-methyl-3-hydroxypropanoic acid
    • Boc-alpha-methyl-d-ser
    • Boc-D-alpha-methylserine
    • D-Serine,N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-
    • N-Boc-alpha-Methyl-D-Serine
    • (R)-2-(tert-Butoxycarbonylamino)-3-hydroxy-2-methylpropanoic acid
    • N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-D-serine (ACI)
    • (2R)-2-[[(tert-Butoxy)carbonyl]amino]-3-hydroxy-2-methylpropanoic acid
    • FWRXDSRYWWYTPD-SECBINFHSA-N
    • (2R)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid
    • F15084
    • Boc-2-Me-D-Ser-OH
    • MFCD02682596
    • A inverted exclamation mark-methyl-D-Ser
    • Boc-
    • SCHEMBL2129742
    • (2R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-2-methylpropanoic acid
    • AB12259
    • N-Boc-alpha-methyl-D-serine (Boc-D-aMeSer-OH)
    • AS-47662
    • N-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-methyl-D-serine
    • D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-
    • DTXSID30647169
    • (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoicacid
    • AKOS016008624
    • 84311-18-2
    • N-(tert-Butoxycarbonyl)-2-methyl-D-serine
    • MDL: MFCD02682596
    • Inchi: 1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m1/s1
    • InChI Key: FWRXDSRYWWYTPD-SECBINFHSA-N
    • SMILES: N(C(=O)OC(C)(C)C)[C@](C)(CO)C(=O)O

Computed Properties

  • Exact Mass: 219.11067264g/mol
  • Monoisotopic Mass: 219.11067264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų
  • XLogP3: 0.1

Experimental Properties

  • Density: 1.207±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 115-117 °C (decomposition)
  • Solubility: Dissolution (46 g/l) (25 º C),
  • PSA: 95.86000
  • LogP: 0.73760

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Security Information

  • HazardClass:IRRITANT

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB153924-250 mg
N-Boc-alpha-methyl-D-serine (Boc-D-aMeSer-OH); .
84311-18-2
250 mg
€246.90 2023-07-20
Apollo Scientific
OR307056-500mg
N-Boc-alpha-methyl-D-serine
84311-18-2
500mg
£360.00 2023-08-31
Chemenu
CM220529-1g
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-18-2 97%
1g
$536 2023-02-18
Apollo Scientific
OR307056-1g
N-Boc-alpha-methyl-D-serine
84311-18-2 95%
1g
£436.00 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-326431-100 mg
Boc-D-alpha-methylserine,
84311-18-2
100MG
¥1,399.00 2023-07-11
Chemenu
CM220529-100mg
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-18-2 97%
100mg
$129 2023-02-18
Chemenu
CM220529-250mg
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-18-2 97%
250mg
$206 2023-02-18
Aaron
AR003P5A-1g
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-18-2 98%
1g
$224.00 2025-02-11
SHENG KE LU SI SHENG WU JI SHU
sc-326431A-1g
Boc-D-alpha-methylserine,
84311-18-2
1g
¥7626.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-326431-100mg
Boc-D-alpha-methylserine,
84311-18-2
100mg
¥1399.00 2023-09-05

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors
Yu, Weiping; et al, Journal of Medicinal Chemistry, 2010, 53(2), 876-886

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt → 50 °C; 2 d, 50 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  10 min, rt
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
3.1 Solvents: 1,4-Dioxane ;  overnight, rt
3.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Enantioselective Synthesis of α-Methyl-D-cysteine and Lanthionine Building Blocks via α-Methyl-D-serine-β-lactone
Smith, Nicole D.; et al, Organic Letters, 2003, 5(7), 1035-1037

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  10 min, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
2.1 Solvents: 1,4-Dioxane ;  overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Enantioselective Synthesis of α-Methyl-D-cysteine and Lanthionine Building Blocks via α-Methyl-D-serine-β-lactone
Smith, Nicole D.; et al, Organic Letters, 2003, 5(7), 1035-1037

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Enantioselective Synthesis of α-Methyl-D-cysteine and Lanthionine Building Blocks via α-Methyl-D-serine-β-lactone
Smith, Nicole D.; et al, Organic Letters, 2003, 5(7), 1035-1037

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Methanesulfonamide ,  Potassium osmate dihydrate ,  Potassium ferricyanide ,  1,4-Bis(9-O-dihydroquinidinyl)phthalazine ,  AD-mix-β Solvents: tert-Butanol ,  Water ;  rt → 0 °C; 6 h, 0 °C; overnight, 0 °C → rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  30 min, 0 °C
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
2.3 Reagents: Acetyl chloride ;  0 °C; overnight, reflux
3.1 Reagents: Thionyl chloride Solvents: Carbon tetrachloride ;  overnight, reflux
4.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt → 50 °C; 2 d, 50 °C
5.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  10 min, rt
5.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
6.1 Solvents: 1,4-Dioxane ;  overnight, rt
6.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Enantioselective Synthesis of α-Methyl-D-cysteine and Lanthionine Building Blocks via α-Methyl-D-serine-β-lactone
Smith, Nicole D.; et al, Organic Letters, 2003, 5(7), 1035-1037

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sodium hydroxide Solvents: Methanol ,  Water ;  rt
1.2 overnight, rt
Reference
Facile Stereospecific Synthesis and Biological Evaluation of (S)- and (R)-2-Amino-2-methyl-4-[123I]iodo-3-(E)-butenoic Acid for Brain Tumor Imaging with Single Photon Emission Computerized Tomography
Yu, Weiping; et al, Journal of Medicinal Chemistry, 2007, 50(26), 6718-6721

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, reflux
1.2 Reagents: Pyridine ;  reflux → 0 °C; overnight, rt
2.1 Reagents: Potassium carbonate ,  Methanesulfonamide ,  Potassium osmate dihydrate ,  Potassium ferricyanide ,  1,4-Bis(9-O-dihydroquinidinyl)phthalazine ,  AD-mix-β Solvents: tert-Butanol ,  Water ;  rt → 0 °C; 6 h, 0 °C; overnight, 0 °C → rt
2.2 Reagents: Sodium sulfite Solvents: Water ;  30 min, 0 °C
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
3.3 Reagents: Acetyl chloride ;  0 °C; overnight, reflux
4.1 Reagents: Thionyl chloride Solvents: Carbon tetrachloride ;  overnight, reflux
5.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt → 50 °C; 2 d, 50 °C
6.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  10 min, rt
6.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
7.1 Solvents: 1,4-Dioxane ;  overnight, rt
7.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Enantioselective Synthesis of α-Methyl-D-cysteine and Lanthionine Building Blocks via α-Methyl-D-serine-β-lactone
Smith, Nicole D.; et al, Organic Letters, 2003, 5(7), 1035-1037

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Carbon tetrachloride ;  overnight, reflux
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt → 50 °C; 2 d, 50 °C
3.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  10 min, rt
3.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
4.1 Solvents: 1,4-Dioxane ;  overnight, rt
4.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Enantioselective Synthesis of α-Methyl-D-cysteine and Lanthionine Building Blocks via α-Methyl-D-serine-β-lactone
Smith, Nicole D.; et al, Organic Letters, 2003, 5(7), 1035-1037

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
1.3 Reagents: Acetyl chloride ;  0 °C; overnight, reflux
2.1 Reagents: Thionyl chloride Solvents: Carbon tetrachloride ;  overnight, reflux
3.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt → 50 °C; 2 d, 50 °C
4.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  10 min, rt
4.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
5.1 Solvents: 1,4-Dioxane ;  overnight, rt
5.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Enantioselective Synthesis of α-Methyl-D-cysteine and Lanthionine Building Blocks via α-Methyl-D-serine-β-lactone
Smith, Nicole D.; et al, Organic Letters, 2003, 5(7), 1035-1037

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Raw materials

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Preparation Products

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Amadis Chemical Company Limited
(CAS:84311-18-2)(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
Purity:99%
Quantity:1g
Price ($):617.0